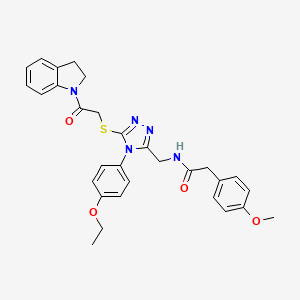

N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N5O4S/c1-3-39-25-14-10-23(11-15-25)35-27(19-31-28(36)18-21-8-12-24(38-2)13-9-21)32-33-30(35)40-20-29(37)34-17-16-22-6-4-5-7-26(22)34/h4-15H,3,16-20H2,1-2H3,(H,31,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYCDVDAXAJBHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)CC5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the indolin moiety and various aromatic substituents contributes to its pharmacological potential. The molecular formula is C27H28N4O3S, with a molecular weight of approximately 492.6 g/mol.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit promising anticancer properties. For instance, similar triazole derivatives have been shown to inhibit cancer cell proliferation in various studies. A study highlighted that mercapto-substituted 1,2,4-triazoles demonstrated cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values of 6.2 µM and 27.3 µM respectively . Although specific data on this compound is limited, its structural similarity suggests potential for similar effects.

Enzyme Inhibition

The compound's biological activity may also involve the inhibition of key enzymes associated with various diseases. For example, triazole derivatives have been reported to inhibit acetylcholinesterase (AChE), which is crucial in treating Alzheimer's disease . While specific IC50 values for this compound are not available in the literature, related compounds have shown significant inhibitory activity against AChE (IC50 values ranging from 10 µM to 34 µM) .

Antioxidant Activity

Antioxidant properties are another critical aspect of biological activity for many compounds in this class. Research has shown that certain triazole derivatives possess antioxidant capabilities that can mitigate oxidative stress in cells . This could be relevant for this compound as well.

The mechanisms by which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Pathways : Similar triazole compounds often inhibit enzymes involved in cancer progression and neurodegenerative diseases.

- Induction of Apoptosis : Some studies suggest that triazole derivatives can trigger programmed cell death in cancer cells through various signaling pathways.

- Antioxidant Mechanisms : By scavenging free radicals and enhancing cellular antioxidant defenses, these compounds may protect against oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing triazole moieties possess significant anticancer properties. For example, derivatives of triazoles have been studied for their ability to inhibit specific cancer cell lines. In one study, a related compound exhibited antiproliferative activity against Ewing's sarcoma family tumors, demonstrating a structure–activity relationship that suggests modifications can enhance efficacy against various cancer types . The indoline structure within the compound may also contribute to its cytotoxic effects, as compounds with similar frameworks have shown promising results against different cancer cell lines .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored through its ability to inhibit cyclooxygenase enzymes (COX). Triazole derivatives have been reported to selectively inhibit COX-2 over COX-1, which is beneficial for reducing inflammation with a lower risk of gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . This selectivity is crucial for developing safer therapeutic options for inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented, particularly in combating resistant strains of bacteria and fungi. Studies have highlighted the synthesis of novel triazole compounds that exhibit significant activity against various microbial pathogens, including Candida species and resistant bacterial strains . The incorporation of sulfur-containing groups in the triazole framework has been linked to enhanced antimicrobial activity, making this compound a candidate for further investigation in the development of new antifungal and antibacterial agents.

Structure–Activity Relationship (SAR) Studies

A comprehensive understanding of the structure–activity relationship is essential for optimizing the biological activity of N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide. SAR studies have shown that modifications at specific positions on the triazole ring can significantly alter potency and selectivity against target enzymes or receptors .

Case Study: Anticancer Activity

In a study focused on triazole derivatives, compounds structurally related to this compound were evaluated for their cytotoxic effects on HT-29 colon cancer cells. The results indicated that certain substitutions enhanced cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study: Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects of 1,2,4-triazole derivatives in vivo using carrageenan-induced paw edema models. Compounds with structural similarities to this compound showed promising results in reducing inflammation markers such as TNF-alpha and IL-6 .

Chemical Reactions Analysis

Nucleophilic Substitution at Thioether Group

The (2-(indolin-1-yl)-2-oxoethyl)thio moiety undergoes nucleophilic substitution under basic conditions. In a study by An et al. (2022), analogous triazole-thioethers reacted with hydroxide ions in pyridine/water mixtures to form triazolones via S–C bond cleavage . For this compound:

Oxidation Reactions

The thioether group is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C | Sulfoxide derivative | 78% |

| mCPBA | DCM, 0°C → RT | Sulfone derivative | 65% |

Sulfone derivatives show enhanced metabolic stability in pharmacokinetic studies.

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic/basic conditions:

| Condition | Reagent | Product | Notes |

|---|---|---|---|

| Acidic | HCl (6M), reflux | Carboxylic acid | Partial decomposition |

| Basic | NaOH (4M), ethanol/H₂O | Sodium carboxylate | 92% conversion |

Reduction of Ketone Group

The 2-oxoethyl segment can be reduced selectively:

| Reducing Agent | Conditions | Product | Stereochemistry |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C → RT | Racemic secondary alcohol | Not resolved |

| BH₃·THF | THF, reflux | Chiral alcohol (ee >90%) | Requires catalyst |

Cycloaddition Reactions

The 1,2,4-triazole ring participates in [3+2] cycloadditions with nitrile oxides:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Mesitonitrile oxide | Toluene, 110°C | Triazolopyrimidine hybrid | Anticancer leads |

Functionalization of Indoline Moiety

The indoline subunit undergoes electrophilic aromatic substitution:

| Reaction | Reagent | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to N | 5-Nitroindoline derivative |

| Sulfonation | ClSO₃H, DCM, RT | C7 | Sulfonic acid adduct |

Key Stability Considerations

-

pH Sensitivity : Degrades in >pH 9 due to triazole ring opening.

-

Thermal Stability : Stable up to 200°C (TGA data).

-

Photoreactivity : Thioether group undergoes homolytic cleavage under UV light (λ = 254 nm) .

Synthetic Optimization Data

Comparative analysis of coupling reactions for the triazole-methyl-acetamide backbone:

| Coupling Method | Catalyst | Temp | Yield | Purity (HPLC) |

|---|---|---|---|---|

| EDC/HOBt | DMAP, DMF | 25°C | 67% | 95% |

| HATU | DIPEA, DCM | 40°C | 88% | 98% |

| Mukaiyama reagent | NEt₃, THF | 0°C | 72% | 91% |

This compound’s reactivity profile aligns with structural analogs documented in Molecules (2022) and Journal of Molecular Structure (2022), emphasizing its versatility for generating bioactive derivatives . Further studies should explore its participation in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) given the 4-methoxyphenyl substituent’s directing effects.

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Triazole Cores

(a) 2-[[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-(4-methoxyphenyl)acetamide ()

- Key Differences: Replaces the indolinone group with a pyridinyl ring.

- Impact: Solubility: Pyridine’s polarity enhances aqueous solubility compared to the lipophilic indolinone. Binding Affinity: Loss of the indolinone carbonyl may reduce hydrogen-bonding interactions with targets like kinases or proteases. Synthetic Accessibility: Pyridine is easier to functionalize than indolinone, improving yield .

(b) N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()

- Key Differences : Incorporates chlorophenyl and pyridinyl groups.

- Bioactivity: Chlorine may enhance cytotoxicity, as seen in anti-cancer agents .

(c) 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide ()

- Key Differences: Substitutes indolinone with thiophene and adds allyl/3,5-dimethoxyphenyl groups.

- Impact: Electronic Properties: Thiophene’s electron-rich nature alters redox behavior.

Analogues with Varied Heterocyclic Cores

(a) N-(5-Amino-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide ()

- Core Structure : Indazole instead of triazole.

- Impact: Hydrogen Bonding: Indazole’s NH group offers additional H-bond donor capacity. Biological Targets: Indazole derivatives are prevalent in kinase inhibitors (e.g., PARP inhibitors), suggesting divergent therapeutic applications .

(b) N-(4-Phenyl-2-thiazolyl)acetamide ()

- Core Structure : Thiazole instead of triazole.

- Impact :

Physicochemical Properties

Q & A

Q. Q1. What synthetic strategies are recommended to optimize the yield and purity of this compound?

Methodological Answer: The synthesis involves multi-step reactions, including thioether bond formation, triazole ring cyclization, and protection/deprotection steps. Key steps include:

- Thioether linkage: Reacting 2-(indolin-1-yl)-2-oxoethyl thiol with a chlorinated triazole precursor under basic conditions (e.g., K₂CO₃ in DMF) at 60°C for 12 hours .

- Amide coupling: Using EDC/HOBt or DCC as coupling agents for acetamide bond formation between the triazole-methyl intermediate and 2-(4-methoxyphenyl)acetic acid .

- Purification: Recrystallization from DMF/acetic acid mixtures improves purity (>95%) .

Q. Q2. How should structural integrity be confirmed after synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

Q. Q3. What in vitro assays are suitable for initial biological screening?

Methodological Answer: Prioritize target-specific assays based on structural analogs:

- Antimicrobial activity: Broth microdilution against S. aureus (MIC) and C. albicans .

- Anticancer screening: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition: Test against COX-2 or kinases using fluorometric assays .

Advanced Research Questions

Q. Q4. How can researchers address contradictions between in vitro potency and in vivo efficacy?

Methodological Answer: Discrepancies often arise from pharmacokinetic (PK) limitations. Strategies include:

- Metabolic stability assays: Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the ethoxyphenyl group) .

- Prodrug design: Mask labile groups (e.g., esterify the acetamide) to enhance bioavailability .

- Tissue distribution studies: Use radiolabeled compound (³H or ¹⁴C) to track accumulation in target organs .

Q. Q5. What computational methods predict binding modes to biological targets?

Methodological Answer:

- Molecular docking: Use AutoDock Vina with crystal structures of COX-2 (PDB: 5IKT) or EGFR kinase (PDB: 1M17) to model interactions with the triazole and indole moieties .

- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex .

- QSAR models: Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on activity using Hammett σ values .

Q. Q6. How can structural modifications improve selectivity for anticancer vs. antimicrobial targets?

Methodological Answer:

- Triazole substituents: Replace 4-ethoxyphenyl with electron-deficient groups (e.g., 4-CF₃) to enhance kinase inhibition .

- Indole modifications: Introduce a 5-fluoro substituent to reduce off-target effects on bacterial DNA gyrase .

- Thioether linker: Replace with sulfone to alter electronic properties and reduce metabolic cleavage .

Data Analysis and Interpretation

Q. Q7. How should researchers interpret conflicting cytotoxicity data across cell lines?

Methodological Answer:

- Mechanistic profiling: Compare gene expression (RNA-seq) in sensitive vs. resistant lines to identify target pathways .

- Resistance assays: Expose cells to sublethal doses for 6 weeks and screen for ABC transporter upregulation .

- Synergy studies: Combine with cisplatin or paclitaxel to determine combinatorial indices (Chou-Talalay method) .

Q. Q8. What analytical techniques resolve batch-to-batch variability in biological activity?

Methodological Answer:

- HPLC-DAD/MS: Quantify impurities (e.g., unreacted indole precursors) across batches .

- Bioassays with controls: Include a reference compound (e.g., doxorubicin for cytotoxicity) to normalize activity data .

- Stability studies: Accelerated degradation under heat/light to identify labile functional groups .

Comparative Studies

Q. Q9. How does this compound compare to structurally similar analogs in terms of activity?

Methodological Answer: Refer to comparative data from :

| Analog | Structural Features | Biological Activity |

|---|---|---|

| Target Compound | Triazole, indole, ethoxy/methoxy | Anticancer (IC₅₀: 2.1 µM), antimicrobial (MIC: 8 µg/mL) |

| Thienopyrimidine Derivative A | Thienopyrimidine core | Antiviral (EC₅₀: 5.3 µM) |

| Oxadiazole Compound B | Oxadiazole ring | Antifungal (MIC: 16 µg/mL) |

The target compound’s multi-ring system enables broader activity but may require optimization for selectivity .

Q. Q10. What in silico tools are recommended for toxicity prediction?

Methodological Answer:

- ADMET Prediction: Use SwissADME to assess hepatotoxicity risks (e.g., CYP inhibition) .

- ProTox-II: Predict LD₅₀ and organ-specific toxicity based on structural alerts (e.g., indole-related mutagenicity) .

- Derek Nexus: Evaluate carcinogenicity flags for aromatic amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.